molecular formula C14H18BClF2N4O B13708437 BDP FL hydrazide

BDP FL hydrazide

Cat. No.: B13708437
M. Wt: 342.58 g/mol
InChI Key: YNMWMJPDWBHUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP FL hydrazide is a bright and photostable dye commonly used in fluorescence microscopy and fluorescence polarization assays. It is known for its high quantum yield and excellent photostability, making it a valuable tool in various scientific research applications. The hydrazide group in this compound allows for easy conjugation with carbonyl compounds such as aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

BDP FL hydrazide is synthesized through a series of chemical reactions involving the introduction of a hydrazide group to the BDP FL dye. The synthesis typically involves the following steps:

    Formation of BDP FL Dye: The initial step involves the synthesis of the BDP FL dye, which is a boron-dipyrromethene (BODIPY) derivative. This step includes the reaction of pyrrole with a boron-containing reagent under controlled conditions.

    Introduction of Hydrazide Group: The BDP FL dye is then reacted with hydrazine or a hydrazine derivative to introduce the hydrazide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of BDP FL Dye: Large-scale synthesis of the BDP FL dye is carried out in industrial reactors.

    Hydrazide Introduction: The hydrazide group is introduced using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

BDP FL hydrazide undergoes various chemical reactions, including:

    Conjugation Reactions: The hydrazide group reacts with carbonyl compounds (aldehydes and ketones) to form hydrazone bonds. .

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, and hydrazine derivatives.

    Conditions: Reactions are typically carried out in polar organic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are hydrazone derivatives, which are used in various labeling and detection applications .

Scientific Research Applications

BDP FL hydrazide is widely used in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent probe for detecting carbonyl compounds in chemical reactions.

    Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

    Industry: Applied in the development of fluorescent sensors and assays for quality control and research .

Mechanism of Action

BDP FL hydrazide exerts its effects through the formation of hydrazone bonds with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages, which can be detected through fluorescence. The high quantum yield and photostability of this compound make it an excellent choice for fluorescence-based applications .

Comparison with Similar Compounds

Similar Compounds

    BDP 581/591 hydrazide: Another BODIPY derivative with similar properties but different emission spectra.

    Cyanine5.5 amine: A far-red emitting fluorescent dye with an amino group for conjugation.

    TAMRA azide: A fluorescent dye with an azide group for click chemistry applications

Uniqueness of BDP FL Hydrazide

This compound stands out due to its high quantum yield, excellent photostability, and suitability for FAM channel applications. Its ability to form stable hydrazone bonds with carbonyl compounds makes it a versatile tool in various scientific research fields .

Properties

Molecular Formula

C14H18BClF2N4O

Molecular Weight

342.58 g/mol

IUPAC Name

[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]azanium;chloride

InChI

InChI=1S/C14H17BF2N4O.ClH/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17;/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22);1H

InChI Key

YNMWMJPDWBHUBG-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[NH3+])C)C)(F)F.[Cl-]

Origin of Product

United States

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